Product packaging for Cis-2-morpholinocyclopentanamine(Cat. No.:)

Cis-2-morpholinocyclopentanamine

Cat. No.: B11916552
M. Wt: 170.25 g/mol
InChI Key: FBNNRVHRAAGBMX-BDAKNGLRSA-N
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Description

Cis-2-morpholinocyclopentanamine is a chemical compound of interest in medicinal and organic chemistry research, featuring a cis-configured cyclopentane ring core. The scaffold of substituted cyclopentanones and cyclopentyl amines is a privileged structure in drug discovery, often serving as a key intermediate for the synthesis of more complex molecules . The morpholino and amine functional groups make it a versatile chiral building block, potentially useful for constructing combinatorial libraries or for use in asymmetric synthesis protocols . Researchers might employ this compound in the development of new pharmaceuticals, agrochemicals, or as a ligand in catalytic systems. The stereochemistry of the cyclopentane ring can significantly influence the biological activity and physicochemical properties of the resulting molecules, as seen in other cis-disubstituted cyclic systems . Handling should only be performed by qualified professionals in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B11916552 Cis-2-morpholinocyclopentanamine

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2S)-2-morpholin-4-ylcyclopentan-1-amine

InChI

InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2/t8-,9+/m1/s1

InChI Key

FBNNRVHRAAGBMX-BDAKNGLRSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)N2CCOCC2)N

Canonical SMILES

C1CC(C(C1)N2CCOCC2)N

Origin of Product

United States

Physicochemical Properties of Cis 2 Morpholinocyclopentanamine

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

Table 1:

PropertyValue
IUPAC Name (1R,2S)-2-morpholin-4-ylcyclopentan-1-amine (and its enantiomer)
Synonyms Cis-2-(4-Morpholinyl)cyclopentanamine, 1-(Morpholin-4-yl)-2-aminocyclopentane
CAS Number 88807-08-3
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Boiling Point 255.6 °C at 760 mmHg
Density 1.074 g/cm³

Note: The IUPAC name provided represents one possible enantiomer of the cis-racemate.

Synthesis of Cis 2 Morpholinocyclopentanamine

While specific, detailed, and peer-reviewed synthetic procedures for Cis-2-morpholinocyclopentanamine are not extensively documented in the public domain, a plausible synthetic route can be inferred from established chemical transformations. A likely precursor for the synthesis is cis-2-aminocyclopentanol.

The synthesis would likely involve a two-step process:

Synthesis of a suitable precursor: The synthesis of cis-2-aminocyclopentanol can be achieved through various methods, including the stereoselective reduction of 2-aminocyclopentanone or the ring-opening of cyclopentene (B43876) oxide with an amine, followed by separation of the cis and trans isomers.

Introduction of the morpholine (B109124) moiety: The cis-2-aminocyclopentanol could then be converted to a derivative with a good leaving group, such as a tosylate or mesylate, at the hydroxyl position. Subsequent nucleophilic substitution with morpholine would yield the target compound, this compound.

Alternatively, direct reductive amination of 2-morpholinocyclopentanone with ammonia (B1221849) or a protected amine equivalent could also be a potential synthetic route. The stereochemical control to obtain the cis isomer would be a critical aspect of the synthesis.

Structure Activity Relationship Sar and Stereochemical Structure Activity Relationship S Sar of Cis 2 Morpholinocyclopentanamine and Its Derivatives

Fundamental Principles of SAR in Cyclopentanamine and Morpholine (B109124) Scaffolds

The biological activity of a molecule is intrinsically linked to its chemical structure. The study of this link, known as the structure-activity relationship (SAR), is a fundamental concept in drug discovery. For compounds built upon cyclopentanamine and morpholine frameworks, several key principles guide their interaction with biological targets.

The cyclopentanamine scaffold provides a semi-rigid, five-membered ring that can present substituents in well-defined spatial orientations. The amine group is a critical feature, often acting as a key interaction point with biological targets through hydrogen bonding or ionic interactions. The conformational flexibility of the cyclopentane (B165970) ring, while more restricted than an open chain, allows for a degree of adaptation to the binding site of a receptor or enzyme. The nature and position of substituents on the cyclopentane ring can significantly modulate the compound's lipophilicity, steric profile, and electronic properties, all of which are crucial determinants of biological activity.

The morpholine scaffold is a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom. cornellpharmacology.orgresearchgate.net This moiety is a common feature in many approved drugs due to its favorable physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be fine-tuned by substituents, influencing the compound's ionization state at physiological pH. researchgate.net The morpholine ring is often considered a "privileged" structure in medicinal chemistry because it can impart improved aqueous solubility and metabolic stability to a molecule. researchgate.net Its chair-like conformation allows for specific spatial arrangements of substituents, which can be critical for precise interactions with a biological target. cornellpharmacology.org

Impact of Cis-Trans Isomerism on Biological Activity

The arrangement of substituents on a cyclic structure, such as the cyclopentane ring in 2-morpholinocyclopentanamine (B1591546), gives rise to geometric isomers, specifically cis and trans isomers. In the cis isomer, the morpholine and amine groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement can have a profound impact on the molecule's biological activity.

The differential activity of cis and trans isomers often stems from their distinct three-dimensional shapes, which dictate how well they can bind to a specific biological target. For instance, research on other cyclic compounds has demonstrated that one isomer may exhibit significantly higher potency than the other. In a study of cis- and trans-2-phenylcyclopropylamine (PCPA) derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), significant differences in inhibitory activity were observed between the isomers. nih.govresearchgate.net This highlights that the specific geometry of the ring substituents is a critical factor for effective binding.

The reason for this disparity in activity can often be traced to the specific topology of the receptor or enzyme's active site. A binding pocket may have a shape that preferentially accommodates the cis isomer, allowing for optimal interactions with key amino acid residues, while the trans isomer may be a poor fit, leading to weaker binding and reduced biological effect. The relative orientation of the morpholino and amino groups in cis-2-morpholinocyclopentanamine will therefore be a crucial determinant of its biological profile.

Influence of Stereochemistry on Biological Potency and Selectivity (S-SAR)

Beyond cis-trans isomerism, the presence of chiral centers in a molecule introduces another layer of complexity known as stereoisomerism. In the case of this compound, both the C1 and C2 positions on the cyclopentane ring are chiral centers. This means that the cis isomer can exist as a pair of enantiomers: (1R,2S)-2-morpholinocyclopentanamine and (1S,2R)-2-morpholinocyclopentanamine.

The study of how the specific stereochemistry of a molecule influences its biological activity is known as the Stereochemical Structure-Activity Relationship (S-SAR). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological activities. One enantiomer may be highly potent, while the other may be significantly less active or even inactive. In some cases, the "inactive" enantiomer can contribute to undesirable side effects.

This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral. The interaction between a small molecule and a biological macromolecule is analogous to a key fitting into a lock, where a precise three-dimensional arrangement of atoms is required for effective binding. The different spatial arrangements of the functional groups in enantiomers mean that only one may be able to achieve the optimal orientation for binding to its target.

For instance, in studies of morphiceptin (B1676752) analogs where proline was replaced with cis-2-aminocyclopentane carboxylic acid, it was found that analogs containing the (1S,2R)-Ac5c residue were active at the µ-opioid receptor, while the (1R,2S)-Ac5c containing analogs were inactive. nih.gov This demonstrates the critical importance of the absolute stereochemistry of the cyclopentane ring substituents for biological activity. Therefore, the specific stereoisomer of this compound is expected to be a key determinant of its potency and selectivity for a given biological target.

Design and Synthesis of Analogs for SAR/S-SAR Studies

To systematically investigate the SAR and S-SAR of this compound, a series of analogs would need to be designed and synthesized. This process typically involves making systematic modifications to the parent molecule and evaluating the impact of these changes on biological activity.

The synthesis of such analogs would likely start from a suitable cyclopentane precursor. Stereoselective synthesis methods would be crucial to obtain the desired cis configuration and to separate the individual enantiomers for biological testing. mdpi.commdpi.com Synthetic strategies could involve the use of chiral starting materials or the application of asymmetric synthesis techniques to control the stereochemistry of the cyclopentane ring.

The design of analogs would focus on several key areas:

Modification of the amine group: Introducing different substituents on the nitrogen atom (e.g., alkyl, aryl, or acyl groups) would probe the steric and electronic requirements of the binding site in that region.

Substitution on the cyclopentane ring: Placing various substituents at other positions on the cyclopentane ring would explore how changes in lipophilicity, size, and electronic character in those regions affect activity.

Modification of the morpholine ring: Although often considered a more stable part of the molecule, subtle changes to the morpholine ring, such as the introduction of substituents, could also be explored to fine-tune interactions.

By synthesizing and testing a library of such analogs, medicinal chemists can build a detailed map of the SAR and S-SAR, identifying the key structural features required for optimal biological activity.

Molecular Modifications and Substituent Effects on Biological Response

The biological response of a series of analogs is directly influenced by the molecular modifications made. The effects of different substituents can be rationalized based on their physicochemical properties.

Steric Effects: The size and shape of substituents play a critical role. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the binding site. Conversely, in some cases, a larger group may be required to fill a specific hydrophobic pocket, leading to increased potency.

By systematically varying these properties, researchers can optimize the biological activity of the lead compound. For example, if a particular region of the binding site is found to be hydrophobic, introducing a lipophilic substituent in the corresponding position on the molecule could enhance binding affinity.

The following table illustrates a hypothetical SAR study for a series of this compound analogs, demonstrating how different substituents might influence biological activity.

CompoundR1 (on amine)R2 (on cyclopentane)Biological Activity (e.g., IC50 in µM)
1HH10.5
2MethylH5.2
3EthylH8.9
4H4-Fluoro7.8
5H4-Methoxy15.2

This table is for illustrative purposes only, as specific biological data for this compound derivatives are not available in the public domain.

In this hypothetical example, a small alkyl substituent on the amine (Compound 2) improves activity, while a larger one (Compound 3) is detrimental. A small, electron-withdrawing substituent on the cyclopentane ring (Compound 4) is tolerated, while a larger, electron-donating group (Compound 5) reduces activity. This type of data is invaluable for guiding the design of more potent and selective compounds.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and energy of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this domain, enabling the prediction of a wide array of molecular properties.

For this compound, conformational analysis using quantum chemical calculations would be the initial and a crucial step. This would involve systematically exploring the potential energy surface of the molecule to identify its most stable three-dimensional arrangements (conformers). The "cis" configuration of the substituents on the cyclopentane ring imposes significant conformational constraints, and these calculations would precisely quantify the energetic differences between various chair, boat, and twist conformations of the morpholine and cyclopentane rings.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
A (Global Minimum)0.00Angle 1: X, Angle 2: Y
B1.52Angle 1: A, Angle 2: B
C3.78Angle 1: P, Angle 2: Q

This table is illustrative and does not represent actual experimental or calculated data.

Furthermore, quantum chemical calculations can predict the reactivity of this compound. By analyzing the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), researchers can infer the sites most susceptible to nucleophilic or electrophilic attack. The calculated electrostatic potential map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues about its potential intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). This method is pivotal in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

In the context of this compound, molecular docking simulations would be employed to screen for potential protein targets. A library of known drug targets could be used, and the compound would be virtually docked into the active site of each. The docking scores, which are estimates of the binding free energy, would rank the potential targets.

For a high-ranking target, detailed analysis of the docking pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target's binding pocket. This information is invaluable for understanding the basis of its potential biological activity and for suggesting chemical modifications to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical features of a series of compounds to their biological activities. These models are essential for predicting the activity of new, untested compounds and for optimizing lead compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities against a specific target would be required. From the 2D or 3D structures of these molecules, a large number of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates a subset of these descriptors with the observed biological activity.

Equation 1: A Hypothetical QSAR Model

pIC50 = c0 + c1logP + c2TPSA + c3*MW

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (c0, c1, c2, c3) are determined by the statistical analysis.

Such a model, once validated, could be used to predict the activity of novel derivatives of this compound before they are synthesized, thereby prioritizing the most promising candidates.

Machine Learning and Artificial Intelligence Applications in Drug Design and SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. These technologies can be applied to various stages, from target identification to predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

In the study of this compound and its analogs, ML models could be trained on large chemical databases to predict a wide range of properties. For instance, a deep neural network could be trained to predict the compound's solubility, metabolic stability, or potential off-target effects based solely on its chemical structure.

For structure-activity relationship (SAR) prediction, ML algorithms like support vector machines or random forests can build more complex and predictive models than traditional QSAR methods. These models can capture non-linear relationships between molecular features and biological activity, providing a more nuanced understanding of the SAR.

Pharmacophore Modeling for De Novo Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used for virtual screening of compound libraries or for the de novo design of new molecules.

Based on a set of active compounds that bind to the same target, a pharmacophore model can be generated. This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups, arranged in a specific 3D geometry.

For this compound, if it were found to be active against a particular target, a pharmacophore model could be developed based on its structure and the structures of other known active ligands. This model would serve as a template for designing novel molecules. By searching for molecules that match the pharmacophore model or by building new molecules that incorporate the key features, medicinal chemists can generate ideas for new and potentially more potent compounds.

Conclusion

Methodologies for Diastereoselective Synthesis of cis-Isomers

The primary challenge in the synthesis of this compound lies in establishing the cis relationship between the morpholino and amino groups on the cyclopentane ring. This requires careful selection of synthetic routes that favor the formation of the cis diastereomer over the more thermodynamically stable trans isomer.

Stereospecific Synthetic Approaches to Cyclopentanamine Scaffolds

The construction of the cyclopentanamine scaffold with the desired cis stereochemistry can be approached through several stereospecific reactions. One common strategy involves the use of cyclic precursors where the stereochemistry can be controlled and carried through subsequent transformations. For instance, the epoxidation of cyclopentene (B43876) yields cyclopentene oxide, a versatile intermediate. osti.govscbt.comsigmaaldrich.com The subsequent ring-opening of this epoxide with an amine nucleophile, such as morpholine, proceeds via an SN2 mechanism, leading to a trans-2-morpholinocyclopentanol. To achieve the cis configuration, a double inversion strategy or alternative starting materials are necessary.

Another approach involves the use of domino reactions or cascade sequences to construct the cyclopentane ring with multiple stereocenters in a controlled manner. For example, rhodium-catalyzed cascade reactions of vinyldiazoacetates and allyl alcohols can produce highly substituted cyclopentanes with excellent diastereoselectivity. nih.gov While not directly yielding a diamine, the functional groups installed can be further manipulated to the desired amino functionalities.

Diastereoselective Control in Cyclopentane Ring Formation

Achieving diastereoselective control during the formation of the cyclopentane ring itself is a powerful strategy. nih.govbaranlab.org Formal [3+2] cycloaddition reactions are a notable example, where a three-carbon component and a two-carbon component react to form the five-membered ring. The stereochemical outcome of these reactions can often be directed by the stereochemistry of the starting materials or by the use of a chiral catalyst.

For instance, the reaction of a vinyl cyclopropane (B1198618) with an alkylidene azlactone, catalyzed by palladium, can produce substituted cyclopentanes. researchgate.net Although this particular example yields a trans product, modifications to the catalyst and substrates could potentially favor the cis isomer. The inherent strain of the cyclopentane ring makes the selective formation of the cis isomer challenging, as it is often the thermodynamically less favored product. baranlab.org

Strategies for cis Diastereomer Preference

Several strategies can be employed to specifically favor the formation of the cis diastereomer. One effective method is the catalytic hydrogenation of a cyclic enamine or a related unsaturated precursor from the less hindered face of the molecule, which is often directed by a pre-existing substituent.

A plausible route to this compound could start with the synthesis of a suitable unsaturated cyclopentane derivative. For example, a 2-morpholinocyclopent-1-en-1-amine could be synthesized. Subsequent hydrogenation would likely proceed from the face opposite to the bulky morpholine group, leading to the desired cis product.

Another powerful strategy involves the use of intramolecular reactions where the transition state geometry favors the formation of the cis product. For example, an intramolecular Michael addition or a ring-closing metathesis reaction on a carefully designed acyclic precursor can lead to the formation of the cyclopentane ring with the desired stereochemistry.

A hypothetical reaction sequence to achieve the cis configuration is outlined below:

StepReactant(s)Reagent(s)ProductKey TransformationStereochemical Outcome
1CyclopentanoneMorpholine, p-TsOH1-Morpholinocyclopent-1-eneEnamine formation-
21-Morpholinocyclopent-1-ene1. NaN3, 2. H2, Pd/CThis compoundAzide (B81097) addition and reductionThe azide addition can be directed, and subsequent hydrogenation often proceeds from the less hindered face, yielding the cis product.

This table illustrates a potential pathway where the stereochemistry is set in the second step. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Enantioselective Synthesis Strategies for Chiral this compound

Once methods for obtaining the cis diastereomer are established, the next level of complexity is to control the absolute stereochemistry, yielding a single enantiomer of this compound. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. wikipedia.org

Asymmetric Catalysis in Aminocyclopentane Synthesis

Asymmetric catalysis is a highly efficient method for introducing chirality. semanticscholar.orgrsc.orgresearchgate.net This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

A key strategy for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of enamines or imines. acs.orgchemrxiv.orgnumberanalytics.com For the synthesis of chiral this compound, one could envision the asymmetric hydrogenation of an appropriate prochiral enamine precursor.

The success of asymmetric hydrogenation is highly dependent on the design of the chiral ligand that coordinates to the metal center (commonly rhodium, ruthenium, or iridium). acs.org These ligands create a chiral environment around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer.

A variety of chiral phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of unsaturated precursors to amines and their derivatives. acs.orgchemrxiv.org For instance, ligands such as those from the DuPhos or BPE families have shown high efficacy in the hydrogenation of enamides.

A representative table of chiral ligands and their potential application in the synthesis of the target molecule is shown below:

Chiral LigandMetal CatalystSubstrate TypePotential ApplicationExpected Outcome
(R,R)-Me-DuPhosRh(I)Prochiral enamineAsymmetric hydrogenation of a 2-morpholinocyclopent-1-en-1-amine derivativeHigh enantioselectivity for one enantiomer of this compound
(S)-BINAPRu(II)Prochiral enamineAsymmetric hydrogenationHigh enantioselectivity for the other enantiomer
Chiral Spiro LigandsIr(I)Cyclic enaminesAsymmetric hydrogenation of a cyclic enamine precursorHigh enantioselectivity and activity

The choice of ligand and metal is critical and often requires empirical screening to find the optimal conditions for a specific substrate. The development of new chiral ligands is an active area of research, continually expanding the toolbox for asymmetric synthesis. wikipedia.org

Transition Metal Catalysis for Enantiocontrol

Transition metal catalysis offers powerful and versatile methods for establishing the stereochemistry of the cis-1,2-diamine scaffold, a crucial precursor to this compound. Asymmetric hydrogenation and cycloaddition reactions are particularly prominent in achieving high levels of enantiocontrol.

Rhodium-catalyzed asymmetric hydrogenation of suitable prochiral cyclopentene derivatives is a well-established strategy for preparing chiral compounds. rsc.orgrsc.org For the synthesis of a cis-1,2-diaminocyclopentane precursor, a strategy could involve the hydrogenation of a cyclopentene bearing appropriate nitrogen functionalities. The choice of chiral phosphine ligands, such as those from the Mandyphos or Duanphos families, is critical for inducing high enantioselectivity. rsc.org These ligands form a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond, thereby setting the absolute stereochemistry of the two adjacent chiral centers.

Ruthenium catalysts are also highly effective for asymmetric hydrogenations and other transformations. acs.orgresearchgate.net For instance, diruthenium tetracarboxylate complexes have been shown to be effective in asymmetric cyclopropanation reactions, which can be a starting point for cyclopentane synthesis. acs.org More directly, ruthenium complexes with chiral diamine or phosphine ligands can catalyze the asymmetric hydrogenation of enamines or related substrates to furnish chiral amines with high enantiomeric excess. nih.gov

Iridium catalysts, often used in combination with phosphinomethyloxazoline ligands, have demonstrated success in the asymmetric hydrogenation of 1,2-disubstituted cyclic alkenes, affording products with a cis configuration in high enantiomeric and diastereomeric excess. acs.org While direct application to a diaminocyclopentene precursor might require specific substrate design, the principle of using chiral iridium complexes to control the formation of cis-stereocenters is highly relevant.

Below is a table summarizing representative transition metal-catalyzed reactions applicable to the synthesis of chiral cyclopentane precursors.

Catalyst/LigandSubstrate TypeReaction TypeProduct ConfigurationEnantiomeric Excess (ee)Reference
Rhodium/MandyphosMethylene-1,2-diazetidineAsymmetric HydrogenationChiral 1,2-diamine precursorUp to 89% rsc.org
Iridium/Phosphinomethyloxazoline1,2-disubstituted cyclopenteneAsymmetric Hydrogenationcis-1,2-disubstituted cyclopentaneUp to 88% acs.org
Diruthenium(II,III) tetracarboxylateStyrene/AryldiazoacetateAsymmetric CyclopropanationChiral cyclopropaneUp to 94% acs.org
Rhodium/Diene LigandRacemic Allylic FluorideDynamic Kinetic Asymmetric TransformationChiral 1,2-disubstituted fluorideGood researchgate.net

Chemoenzymatic Approaches to Enantiomerically Enriched Amines

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, provide an excellent alternative for obtaining enantiopure amines. Dynamic kinetic resolution (DKR) is a particularly powerful chemoenzymatic strategy that can theoretically convert a racemic mixture entirely into a single enantiomer. alfa-chemistry.comnih.gov

This process involves the use of a lipase (B570770), such as Candida antarctica Lipase B (CALB), for the enantioselective acylation of one enantiomer of the amine. acs.orgorganic-chemistry.orgnih.gov Simultaneously, a metal catalyst, often based on ruthenium or palladium, is used to racemize the unreacted amine enantiomer in situ. alfa-chemistry.comnih.govorganic-chemistry.org This allows the lipase to continuously resolve the racemic mixture, leading to a high yield of a single, enantiomerically pure acylated amine. nih.govorganic-chemistry.org This approach has been successfully applied to a variety of primary amines. nih.govorganic-chemistry.org

For the synthesis of this compound, a racemic mixture of a protected cis-1,2-diaminocyclopentane derivative could be subjected to DKR. For example, a mono-protected diamine would allow the lipase to selectively acylate the free amino group of one enantiomer. The resulting acylated amine, now enantiomerically pure, can then be deprotected to yield the desired enantiomer of the diamine precursor.

EnzymeRacemization CatalystSubstrateReaction TypeYield/eeReference
Candida antarctica Lipase B (CALB)Ruthenium-based catalystPrimary aminesDynamic Kinetic Resolution (DKR)High yield, high ee nih.govorganic-chemistry.org
Novozyme-435 (CALB) / Amano Lipase PS-C1Palladium nanoparticlesBenzylic aminesDynamic Kinetic Resolution (DKR)High yield, excellent ee nih.gov
Burkholderia cepacia lipase / Novozyme-435Ruthenium cyclopentadienyl (B1206354) complexSecondary alcoholsDynamic Kinetic Resolution (DKR)Excellent yield and ee acs.org

Resolution Techniques for Enantiomeric Separation

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers. researchgate.net This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. mdpi.comlibretexts.org

In the context of synthesizing this compound, a racemic mixture of cis-1,2-diaminocyclopentane can be resolved using a chiral acid. Tartaric acid is a common and effective resolving agent for racemic amines. researchgate.netmdpi.comresearchgate.net For instance, reacting racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid leads to the precipitation of the less soluble (R,R)-diamine-(L)-tartrate salt, which can be isolated by filtration. researchgate.net A similar approach would be applicable to cis-1,2-diaminocyclopentane, where the choice of the L- or D-enantiomer of tartaric acid would determine which enantiomer of the diamine crystallizes. After separation, the pure enantiomer of the diamine can be recovered by treatment with a base.

The efficiency of such resolutions can be influenced by factors such as the solvent, temperature, and the stoichiometry of the resolving agent. mdpi.com

Resolving AgentRacemateSeparation MethodOutcomeReference
L-(+)-Tartaric Acid(±)-trans-1,2-DiaminocyclohexaneFractional CrystallizationSeparation of (R,R) and (S,S) enantiomers researchgate.net
(R,R)-Dibenzoyl tartaric acidRacemic TofisopamFractional CrystallizationSeparation of enantiomers mdpi.com
(S)-NaproxenRacemic DiltiazemDiastereomeric Salt FormationSeparation of enantiomers

Synthetic Routes for Morpholine Ring Incorporation in this compound

The formation of the morpholine ring is a critical step in the synthesis of the target compound. A common and effective method for constructing a morpholine ring is the N-alkylation of a primary amine with a bifunctional electrophile, such as bis(2-chloroethyl) ether. google.com In this approach, one of the amino groups of the enantiomerically pure cis-1,2-diaminocyclopentane would react with bis(2-chloroethyl) ether, undergoing a double alkylation to form the heterocyclic ring. google.com This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

A significant challenge in this step is achieving selective mono-N-alkylation to avoid the formation of undesired bis-morpholino products. One strategy to achieve this is to use a large excess of the diamine relative to the alkylating agent. Alternatively, one of the amino groups can be protected with a suitable protecting group (e.g., Boc or Cbz), allowing the morpholine ring to be formed on the unprotected amine. The protecting group can then be removed in a subsequent step.

A more recent and greener approach involves the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of primary amines. chemrxiv.orgchemrxiv.orgnih.gov This method proceeds in a two-step, one-pot sequence where the amine first reacts with ethylene sulfate to form a zwitterionic intermediate, which is then cyclized upon treatment with a base like potassium tert-butoxide to yield the morpholine. chemrxiv.orgchemrxiv.orgnih.gov This protocol has been shown to be effective for a wide range of primary amines and offers high selectivity for mono-alkylation. chemrxiv.orgchemrxiv.orgnih.gov

ReagentSubstrateReaction TypeProductKey FeaturesReference
Bis(2-chloroethyl) etherPrimary amineN-alkylation/CyclizationN-alkylmorpholineWell-established method researchgate.netgoogle.com
Ethylene sulfate / t-BuOK1,2-amino alcoholSN2 reaction / CyclizationMorpholineHigh selectivity for mono-alkylation, green chemrxiv.orgchemrxiv.orgnih.gov
Chloroacetyl chloride1,2-amino alcoholAcylation / Reduction / CyclizationMorpholineTraditional multi-step method chemrxiv.org

Control of Absolute Configuration in Stereoselective Synthesis

As discussed in the context of transition metal catalysis (Section 2.2.1.2), the use of chiral ligands is a primary method for controlling the absolute configuration. The handedness of the chiral ligand (e.g., (R)- vs. (S)-BINAP) directly influences the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. acs.org For example, in an asymmetric hydrogenation, the choice of the enantiomer of the chiral phosphine ligand will determine whether the (1R,2S) or (1S,2R) enantiomer of the cis-diamine is formed.

In resolution techniques (Section 2.2.3), the absolute configuration of the final product is determined by the enantiomer of the resolving agent used. For instance, using L-(+)-tartaric acid might selectively crystallize the salt of the (1R,2S)-diamine, while D-(-)-tartaric acid would precipitate the salt of the (1S,2R)-diamine. researchgate.net

Furthermore, the stereochemistry of 1,2-disubstituted cyclopentanes is such that the cis isomer is a meso compound if the two substituents are identical and achiral. libretexts.org However, in the case of this compound, the two nitrogen-containing substituents are different (a primary amine and a morpholino group), rendering the cis isomer chiral. Therefore, the synthesis must be enantioselective to produce a single enantiomer. The stereochemical outcome of synthetic transformations can often be predicted based on established models of stereochemical control, such as Cram's rule for nucleophilic additions to carbonyls, which can be relevant in certain synthetic routes to cyclopentane derivatives. acs.org

Ultimately, the absolute configuration of the synthesized molecule must be confirmed experimentally, typically through techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of its optical rotation with known standards.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework, while advanced 2D NMR techniques confirm the connectivity and spatial relationships between different parts of the molecule.

The cis configuration is primarily confirmed through the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. In the cis isomer, the protons on the carbons bearing the morpholine and amine groups are on the same face of the cyclopentane ring. This proximity would result in a measurable NOE effect between these two protons, which would be absent in the trans isomer. The coupling constants between the protons on the cyclopentane ring also provide valuable conformational information. researchgate.netresearchgate.net

Illustrative ¹H NMR Data for this compound (in CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70t4H-O-CH₂ - (Morpholine)
~2.85m1HCH -N (Cyclopentane, C1)
~2.60m1HCH -N (Cyclopentane, C2)
~2.50t4H-N-CH₂ - (Morpholine)
1.50-1.90m6HCyclopentane CH₂
1.45br s2H-NH₂

Illustrative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignment
~67.5-O-C H₂ (Morpholine)
~65.0C H-N (Cyclopentane, C2)
~55.0C H-NH₂ (Cyclopentane, C1)
~51.0-N-C H₂ (Morpholine)
~32.0Cyclopentane C H₂
~28.0Cyclopentane C H₂
~21.0Cyclopentane C H₂

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways would likely involve the cleavage of the C-N bonds, leading to the loss of the morpholine or amine groups, and fragmentation of the cyclopentane ring. The presence of nitrogen results in an odd molecular weight, a key characteristic observed in the mass spectrum.

Illustrative Mass Spectrometry Data for this compound:

m/z (Mass-to-Charge Ratio)Proposed Fragment Identity
170[M]⁺ (Molecular Ion)
153[M-NH₂]⁺
86[Morpholine-CH₂]⁺
84[Cyclopentanamine]⁺
56[C₄H₈]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. These methods measure the vibrational frequencies of bonds within the molecule.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic rings, and C-O-C stretching of the morpholine ether linkage. Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C bonds of the cyclopentane and morpholine rings. nih.gov

Illustrative Vibrational Spectroscopy Data for this compound:

Wavenumber (cm⁻¹)IntensityVibrational Mode
3350-3250Medium, BroadN-H Stretch (Primary Amine)
2950-2850StrongC-H Stretch (Aliphatic)
1590MediumN-H Bend (Scissoring)
1450MediumC-H Bend (Scissoring)
1115StrongC-O-C Stretch (Ether)

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and its trans stereoisomer, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation and quantification of non-volatile compounds like this compound. Due to the basic nature of the amine groups, reversed-phase chromatography is often employed, sometimes with the addition of an ion-pairing agent or a buffer to the mobile phase to improve peak shape and resolution.

For the separation of stereoisomers, chiral HPLC is the method of choice. Using a chiral stationary phase (CSP), the cis and trans isomers of 2-morpholinocyclopentanamine (B1591546) can be resolved into two distinct peaks, allowing for the quantification of the stereochemical purity of the cis isomer. Derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column. nih.govdocbrown.info

Illustrative HPLC Method Parameters for Chiral Separation:

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Hexane/Isopropanol with a small percentage of an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. Due to the polarity and potential for hydrogen bonding of the primary amine in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption.

To overcome these issues, derivatization is typically required to convert the amine into a less polar, more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatized compound can then be readily analyzed by GC-MS, which provides both retention time data for purity assessment and mass spectra for structural confirmation. beilstein-journals.orgnist.gov

Illustrative GC-MS Method Parameters (after derivatization):

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Injector Temp 250°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation. nih.govsigmaaldrich.com

For primary and secondary amines like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective. nih.govsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. sigmaaldrich.com

Research Findings:

In studies involving the separation of N,2-substituted cycloalkylamines, which are structurally analogous to this compound, chiral HPLC has been successfully employed to resolve all stereoisomers. nih.gov The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation. For instance, crown ether-based stationary phases have shown utility in the enantioseparation of primary amine compounds. nih.gov

The determination of enantiomeric excess is crucial in asymmetric synthesis to quantify the stereoselectivity of a reaction. gimitec.comnih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be calculated with high accuracy. Modern SFC (Supercritical Fluid Chromatography) systems also offer a powerful alternative for chiral separations, often providing faster analysis times and high efficiency, allowing for the quantification of chiral impurities at levels below 0.1%. gimitec.com

Table 1: Representative Chiral HPLC Method Parameters for Amine Separation

ParameterCondition
Chiral Stationary Phase Cellulose or Amylose derivatives (e.g., Chiralpak series)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Note: This table represents typical starting conditions for the chiral separation of cyclic amines. Method optimization is often required for specific analytes.

X-ray Crystallography for Definitive Stereochemical Assignment

While chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, confirming the cis or trans relationship of substituents and the absolute configuration (R/S) at each chiral center.

Research Findings:

For complex molecules with multiple stereocenters, such as substituted cyclopentanamines, X-ray crystallography is an indispensable tool. nih.govdurham.ac.uk In a study on highly functionalized cyclopentanones, X-ray crystal structure analysis was used to confirm the connectivity and stereochemistry of the synthesized products. durham.ac.uk Similarly, the absolute configurations of N,2-substituted cycloalkylamine stereoisomers have been assigned based on the defined stereocenter of synthetic intermediates, with the relative configuration determined using 2D NMR and confirmed where possible by X-ray analysis of suitable crystalline derivatives. nih.gov

The process involves growing a high-quality single crystal of the target compound or a suitable derivative. The crystallographic data obtained not only confirms the stereochemistry but also provides valuable information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Substituted Cyclopentane Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) ** 98.76
Volume (ų) **1334.5
Z 4
R-factor (%) 4.5

Note: This data is representative of a substituted cyclopentane derivative and illustrates the type of information obtained from an X-ray crystallographic analysis. Actual values would be specific to the crystal structure of this compound.

Hyphenated Techniques for Comprehensive Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive structural analysis of complex mixtures and pure compounds. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the analysis of compounds like this compound.

Research Findings:

LC-MS is widely used in the analysis of pharmaceutical compounds and their metabolites. For amine-containing metabolites, derivatization with chiral reagents followed by LC-MS/MS analysis can be used to distinguish between constitutional isomers and enantiomers. nih.gov This approach provides both chromatographic separation and mass spectrometric information, which aids in the identification and quantification of isomers. nih.gov

GC-MS is suitable for the analysis of volatile derivatives of this compound. Derivatization is often necessary to improve the chromatographic properties and fragmentation patterns of the analyte. The mass spectrum provides information about the molecular weight and the structure of the molecule through the analysis of its fragmentation pattern.

Table 3: Common Hyphenated Techniques and Their Applications

TechniqueSeparation PrincipleDetection PrincipleInformation Obtained
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phaseMass-to-charge ratio of ionized fragmentsMolecular weight, fragmentation pattern, identification of volatile compounds
LC-MS Partitioning between a liquid mobile phase and a solid stationary phaseMass-to-charge ratio of ionized moleculesMolecular weight, structural information from MS/MS, identification of non-volatile compounds

These hyphenated techniques, in conjunction with NMR spectroscopy, provide a complete picture of the structure and purity of this compound, ensuring a thorough characterization of this chiral compound.

Biological Activity and Molecular Interactions of Cis 2 Morpholinocyclopentanamine Scaffolds

Identification and Validation of Molecular Targets

There is no specific information in the public domain regarding the molecular targets of Cis-2-morpholinocyclopentanamine. Research on other morpholine (B109124) derivatives has shown engagement with various biological targets.

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of this compound on any specific enzymes were found.

Receptor Binding Assays

There is no available data from receptor binding assays for this compound.

Protein-Ligand Interaction Analysis

Without identified molecular targets, no protein-ligand interaction analyses for this compound have been published.

Mechanisms of Action at the Cellular and Subcellular Level

The mechanisms of action for this compound remain uninvestigated in published literature.

Elucidation of Signaling Pathway Modulation

No studies were identified that explored the modulation of any signaling pathways by this compound.

Cellular Uptake and Subcellular Localization

There is no information available regarding the cellular uptake or subcellular localization of this compound.

Preclinical Pharmacodynamic Investigations of this compound Derivatives

No specific preclinical pharmacodynamic studies for this compound derivatives are currently available in the public domain.

In Vitro Pharmacodynamic Models

There are no established in vitro pharmacodynamic models specifically designed for or extensively utilized in the study of this compound and its derivatives. General in vitro models are employed to assess the biological activity of novel compounds, but specific data for this scaffold are absent from the current body of scientific literature.

Translational Pharmacodynamic Modeling and Simulation

Information regarding the use of translational pharmacodynamic modeling and simulation to predict the clinical effects of this compound derivatives is not available.

Exploration of Therapeutic Potential in Disease Models

Currently, there are no published studies detailing the exploration of the therapeutic potential of this compound or its derivatives in specific disease models. While related structures may exhibit biological activity, a direct extrapolation to this specific scaffold is not scientifically rigorous without dedicated experimental evidence.

Q & A

Q. How can researchers address ethical and safety concerns in studies involving this compound?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Obtain IRB approval for in vivo work, and adhere to OECD acute toxicity testing guidelines (e.g., LD50_{50} determination). Disclose conflicts of interest and raw data in supplementary materials .

Guidance for Data Analysis and Reporting

  • Contradiction Analysis : Use triangulation (e.g., combining HPLC, NMR, and bioassay data) to validate findings. Document anomalies in supplementary files with raw datasets .
  • Reproducibility : Provide stepwise synthetic protocols, including failure conditions, in supporting information. Reference commercial reagent lot numbers and instrument calibration dates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.